2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide
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Overview
Description
2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide is a complex organic compound with the molecular formula C22H20N2O2 It is characterized by the presence of multiple benzene rings and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-methylbenzoyl chloride with aniline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-methyl-N-(2-methylbenzoyl)aniline.
Nitration and Reduction: The intermediate product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin (Sn) and hydrochloric acid (HCl) to form the corresponding amine.
Coupling Reaction: The final step involves coupling the amine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert amide groups to amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitration with HNO3/H2SO4.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-aminobenzyl)benzamide
- 4-methyl-N-(2-methylbenzoyl)benzamide
- N-(4-bromobenzyl)-2-methylbenzamide
Uniqueness
2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide is unique due to its specific arrangement of functional groups and benzene rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-methyl-N-[4-[[4-[(2-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2/c1-20-7-3-5-9-26(20)28(32)30-24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)31-29(33)27-10-6-4-8-21(27)2/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEBRWXUDUOPPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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